

## Sor-C13: A Selective TRPV6 Channel Blocker for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Sor-c13 |           |
| Cat. No.:            | B610925 | Get Quote |

## **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sor-C13**, a first-in-class selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. **Sor-C13** is a synthetic 13-amino acid peptide with potential as an antineoplastic agent.[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes associated signaling pathways and workflows.

## Core Concepts: Sor-C13 and the TRPV6 Target

**Sor-C13** is a synthetic peptide derived from the C-terminal region of soricidin, a paralytic peptide found in the saliva of the Northern Short-tailed shrew.[2] It has been identified as a high-affinity antagonist of the TRPV6 channel.[2][3]

The TRPV6 channel is a highly selective calcium channel that is overexpressed in a variety of epithelial cancers, including prostate, breast, ovarian, and pancreatic cancer.[4][5][6] This overexpression is associated with poor prognosis.[7] In cancer cells, elevated TRPV6 activity leads to a sustained increase in intracellular calcium, which drives proliferation, inhibits apoptosis, and promotes metastasis.[5][6][8] **Sor-C13** exerts its anti-cancer effects by binding to TRPV6 and inhibiting this influx of calcium.[8][9]



## **Mechanism of Action: The NFAT Signaling Pathway**

The primary mechanism of action of **Sor-C13** involves the disruption of the calcium-dependent Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7][9] In cancer cells with overexpressed TRPV6, the continuous influx of calcium activates calmodulin. This calcium-calmodulin complex then activates calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes involved in cell proliferation and survival.[7] By blocking the initial calcium entry through TRPV6, **Sor-C13** prevents the activation of this entire cascade, ultimately leading to decreased cancer cell viability and apoptosis.[7][9]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Sor-C13 inhibits TRPV6, blocking the Ca<sup>2+</sup>/Calmodulin/Calcineurin/NFAT pathway.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **Sor-C13** from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Sor-C13

| Parameter               | Value     | Cell Line(s)  | Reference |
|-------------------------|-----------|---------------|-----------|
| IC50                    | 14 nM     | Not Specified | [2][3]    |
| EC50                    | 14 nM     | Not Specified | [10][11]  |
| TRPV6 Current Reduction | [10][11]  |               |           |
| 83.5 nM                 | 18 ± 4.0% | Not Specified | [10][11]  |
| 417.5 nM                | 22 ± 4%   | Not Specified | [10][11]  |
| 835 nM                  | 24 ± 4%   | Not Specified | [10][11]  |
| 25 μΜ                   | 25 ± 5%   | Not Specified | [10][11]  |

Table 2: Preclinical In Vivo Efficacy of Sor-C13 in

**Xenograft Models** 

| Animal Model  | Tumor Type           | Dosing<br>Regimen                                 | Tumor Growth<br>Inhibition | Reference |
|---------------|----------------------|---------------------------------------------------|----------------------------|-----------|
| NOD/SCID mice | Ovarian (SKOV-<br>3) | 400, 600, 800<br>mg/kg daily, i.p.<br>for 12 days | 59% at 800<br>mg/kg        | [12]      |
| NOD/SCID mice | Ovarian (SKOV-<br>3) | 665 mg/kg (425<br>μmole/kg)                       | 59%                        | [10]      |

## Table 3: Phase I Clinical Trial of Sor-C13 (NCT01578564)



| Parameter                                | Details                                                                                          | Reference   |
|------------------------------------------|--------------------------------------------------------------------------------------------------|-------------|
| Study Design                             | Open-label, dose escalation (3+3 design)                                                         | [2][13]     |
| Patient Population                       | 23 patients with advanced solid tumors of epithelial origin                                      | [1][13]     |
| Dosing Regimen                           | Intravenous (IV) administration<br>on days 1-3 and 8-10 of a 21-<br>day cycle                    | [2][13]     |
| Dose Levels                              | 1.375, 2.75, 4.13, 5.5, and 6.2<br>mg/kg                                                         | [2][13]     |
| Maximum Tolerated Dose (MTD)             | Not established                                                                                  | [13][14]    |
| Dose-Limiting Toxicities (DLTs)          | Transient Grade 2 hypocalcemia (managed with calcium and vitamin D supplementation)              | [13]        |
| Treatment-Related Grade 3 Adverse Events | Urticaria (definitely related);<br>elevated ALT/AST, headache,<br>hypokalemia (possibly related) | [13][14]    |
| Efficacy                                 | 54.5% of evaluable patients<br>(22) showed stable disease<br>(2.8 to 12.5 months)                | [13][14]    |
| Best Response                            | 27% reduction in a pancreatic<br>tumor with a 55% reduction in<br>CA19-9 levels at 6.2 mg/kg     | [2][13][14] |

# Experimental Protocols In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **Sor-C13** in a mouse model of human ovarian cancer.



#### Experimental Workflow Diagram:



Click to download full resolution via product page



Caption: Workflow for assessing **Sor-C13** efficacy in an ovarian cancer xenograft model.

#### Methodology:

- Cell Culture: Human ovarian cancer cells (SKOV-3) are cultured in appropriate media until a sufficient number of cells are obtained.
- Animal Model: Female NOD/SCID mice are used for the study.
- Tumor Implantation: A suspension of SKOV-3 cells is injected subcutaneously into the flank
  of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size, at which point tumor volume is measured regularly.
- Randomization and Treatment: Mice are randomized into treatment and control groups. The
  treatment group receives daily intraperitoneal injections of Sor-C13 at specified doses (e.g.,
  400, 600, 800 mg/kg) for a defined period (e.g., 12 days).[12] The control group receives a
  vehicle control.
- Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

#### **Phase I Clinical Trial**

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Sor- C13** in patients with advanced solid tumors.

Experimental Workflow Diagram:





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Soricimed : SOR-C13 [soricimed.com]
- 2. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 6. TRPV6 as A Target for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Facebook [cancer.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SOR-C13 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 13. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sor-C13: A Selective TRPV6 Channel Blocker for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610925#sor-c13-as-a-selective-trpv6-channel-blocker]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com